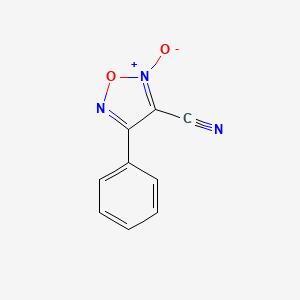

4-Phenyl-3-furoxancarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ML002 は、マングローブ由来の糸状菌 Dothiorella sp. ML002 から単離されたシトスポロン誘導体です。 この化合物は、特に Candida albicans に対する顕著な抗真菌および抗菌活性により注目を集めています .

2. 製法

合成経路と反応条件: ML002 の調製には、マングローブ由来の糸状菌 Dothiorella sp. の発酵が含まれます。 発酵ブロスは酢酸エチルで抽出され、抽出物はさまざまなクロマトグラフィー技術を使用して化合物を分離します .

工業的生産方法: 現在、ML002 の大規模な工業的生産方法は報告されていません。 この化合物は、主に実験室規模の発酵と抽出プロセスによって得られます .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of ML002 involves the fermentation of the mangrove-derived fungus Dothiorella sp. The fermentation broth is extracted with ethyl acetate, and the extract is subjected to various chromatographic techniques to isolate the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for ML002. The compound is primarily obtained through laboratory-scale fermentation and extraction processes .

化学反応の分析

Reaction with Thiophenol

One significant reaction involving 4-phenyl-3-furoxancarbonitrile is its interaction with thiophenol in a buffered solution. This reaction occurs under physiological pH conditions (around 7.4) and leads to the production of various products, including nitrosothiols, nitrite, and amino derivatives. The proposed mechanism involves:

-

Nucleophilic attack by the thiolate ion at the 3-position of the furoxan ring.

-

Formation of a tetrahedral intermediate that can rearrange to yield nitroso derivatives.

-

Subsequent oxidation reactions that generate nitric oxide and other nitrogen oxides.

This process illustrates the complexity of NO release from furoxan derivatives and highlights potential pathways for therapeutic applications involving NO donors .

Radical Reactions

Furoxan compounds like this compound can also participate in radical reactions. For example:

-

When subjected to conditions that generate carbon radicals, selective addition at the 3-position of the furoxan ring occurs. This reaction can be facilitated by persulfate salts, which generate radicals capable of abstracting hydrogen atoms from C–H bonds .

Vasodilatory Effects

This compound has been identified as a potent vasodilator due to its ability to activate soluble guanylate cyclase (sGC) through NO release. This mechanism is crucial for regulating vascular tone and blood flow, making it a candidate for therapeutic applications in cardiovascular diseases.

Antiplatelet Activity

In addition to its vasodilatory properties, this compound exhibits antiplatelet activity by inhibiting platelet aggregation. The ability to modulate platelet function through NO signaling pathways suggests potential uses in treating thrombotic disorders .

科学的研究の応用

Nitric Oxide Donor

One of the most significant applications of 4-Phenyl-3-furoxancarbonitrile is its role as a nitric oxide donor . Nitric oxide is a crucial signaling molecule in various physiological processes, including vasodilation and neurotransmission. The compound releases nitric oxide in a controlled manner, making it useful for therapeutic purposes.

- Mechanism of Action : The compound undergoes thiol-mediated reactions to release nitric oxide, which has been studied for its potential in enhancing ocular blood flow and improving retinal function recovery .

Treatment of Schistosomiasis

Research indicates that this compound exhibits potent activity against schistosomiasis, a disease caused by parasitic worms. In studies involving infected mice, this compound demonstrated significant reductions in worm burdens (up to 99% reduction) when administered intraperitoneally .

- Efficacy : The compound was shown to inhibit the enzyme thioredoxin glutathione reductase (TGR) in schistosomes, leading to parasite death . This mechanism suggests potential for further development as an anti-parasitic treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Various studies have indicated that furoxan derivatives can exhibit activity against different microorganisms.

- Activity Profile : In vitro studies have shown that this compound and related compounds possess antimicrobial effects against certain bacteria and fungi, although specific efficacy data regarding this particular furoxan is still under investigation .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

作用機序

ML002 が効果を発揮するメカニズムには、真菌と細菌の増殖の阻害が含まれます。 この化合物は、微生物内の特定の酵素と経路を標的とし、それらの通常の代謝プロセスを阻害し、細胞死をもたらします .

類似化合物:

Dothiorelone E: 同じ菌から単離された別のシトスポロン誘導体で、同様の抗真菌特性を持っています。

Dothiorelone P: 類似の構造と生物活性を持つ新しいシトスポロン誘導体です。

独自性: ML002 は、その特定の分子構造と、微生物内で標的とする特定の経路によりユニークです。 Candida albicans に対する顕著な阻害活性は、他の類似化合物とは一線を画しています .

類似化合物との比較

Dothiorelone E: Another cytosporone derivative isolated from the same fungus, with similar antifungal properties.

Dothiorelone P: A new cytosporone derivative with a similar structure and biological activity.

Uniqueness: ML002 is unique due to its specific molecular structure and the particular pathways it targets in microorganisms. Its significant inhibitory activity against Candida albicans sets it apart from other similar compounds .

生物活性

4-Phenyl-3-furoxancarbonitrile is a notable compound in the furoxan family, primarily recognized for its role as a nitric oxide (NO) donor. This article delves into its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

This compound (C10H6N2O2) is synthesized through various methods, often involving the reaction of phenyl and furoxan derivatives. Its structure allows it to act as a source of nitric oxide, which is crucial in numerous biological processes.

The biological activity of this compound primarily revolves around its ability to release nitric oxide in the presence of thiol-containing cofactors. This reaction leads to the formation of several products, including phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole, which are formed during the interaction with thiophenol . The release of NO is significant due to its role in vasodilation and inhibition of platelet aggregation, making this compound relevant in cardiovascular research.

Biological Activities

- Vasodilatory Effects :

- Inhibition of Platelet Aggregation :

- Biofilm Dispersal :

- Ocular Applications :

Table 1: Summary of Biological Activities

Selected Research Highlights

- Thiol-Mediated Nitric Oxide Release :

- Impact on Pseudomonas aeruginosa Biofilms :

- Ocular Pharmacology :

特性

IUPAC Name |

2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-6-8-9(11-14-12(8)13)7-4-2-1-3-5-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYJGTWUVVVOFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NO[N+](=C2C#N)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action for 4-Phenyl-3-furoxancarbonitrile?

A1: this compound acts as a nitric oxide (NO) donor in the presence of thiol cofactors. [] This NO release mechanism differentiates it from direct NO donors like S-nitrosoglutathione. Research suggests that thiols like thiophenol react with this compound, leading to the formation of phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole. [] The precise mechanism underlying this reaction and the subsequent NO release requires further investigation.

Q2: What are the documented biological effects of this compound?

A2: Studies demonstrate that this compound exhibits several notable biological activities:

- Vasodilation: It effectively relaxes precontracted rat thoracic aorta strips, suggesting its potential as a vasodilator. []

- Platelet Aggregation Inhibition: It acts as a potent inhibitor of platelet aggregation. []

- Soluble Guanylate Cyclase Activation: It efficiently activates soluble guanylate cyclase in rat lungs, hinting at its potential involvement in cGMP-mediated pathways. []

- Retinal Function Recovery: While less pronounced than the direct NO donor S-nitrosoglutathione, this compound shows promise in enhancing the recovery of retinal function after ischemic injury, likely through its NO-releasing properties. []

Q3: How does the efficacy of this compound as an NO donor compare to other NO-donating compounds?

A3: Research comparing this compound to S-nitrosoglutathione (GSNO) in a model of retinal ischemia-reperfusion injury revealed that while both compounds aided in b-wave recovery, GSNO displayed a more potent effect. [] This suggests that direct NO donors like GSNO might have superior efficacy compared to this compound, which relies on thiol-mediated NO release.

Q4: Are there any known structural analogs of this compound with similar biological activity?

A4: A trimeric derivative of the furoxan system, formed through a potential dimerization of the intermediate this compound oxide, has been synthesized and found to possess significant vasodilatory and platelet antiaggregatory activity. [] This finding underscores the potential of exploring structural modifications within the furoxan class for enhanced biological activity and paves the way for future structure-activity relationship (SAR) studies.

Q5: What research tools have been utilized to study the biological activity of this compound?

A5: Researchers have employed a range of techniques to investigate the effects of this compound:

- Organ bath studies: Used to assess its vasodilatory effects on isolated rat thoracic aorta. []

- Platelet aggregation assays: Utilized to determine its potency as an inhibitor of platelet aggregation. []

- Electroretinography: Employed to evaluate its impact on retinal function recovery following ischemic injury in animal models. []

- High-content screening (HCS) assays: this compound was identified as a potential inhibitor of glucocorticoid receptor (GR) nuclear translocation in a cell-based HCS assay. [] This suggests its potential to modulate intracellular trafficking pathways, although the specific mechanisms require further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。